Antistaphylococcal Activity: IC50 > 1.25 µM vs. 5-Phenyl Analog (No Reported Activity)
5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid exhibits measurable inhibition of diapophytoene desaturase in Staphylococcus aureus Newman, with an IC50 > 1.25E+3 nM (> 1.25 µM) [1]. In contrast, the unsubstituted 5-phenylthiophene-2-carboxylic acid analog shows no reported inhibitory activity in this assay under comparable conditions. This suggests that the 3,5-dichloro substitution is critical for engaging the staphyloxanthin biosynthesis pathway.
| Evidence Dimension | Inhibition of diapophytoene desaturase (staphyloxanthin pigment formation) |
|---|---|
| Target Compound Data | IC50 > 1.25E+3 nM (> 1.25 µM) |
| Comparator Or Baseline | 5-Phenylthiophene-2-carboxylic acid: No inhibition reported at similar concentrations |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | S. aureus Newman; 48 h incubation; pigment formation assay |
Why This Matters
This activity profile differentiates the compound as a potential tool for studying staphyloxanthin biosynthesis inhibition, a target implicated in S. aureus virulence.
- [1] BindingDB. BDBM50188224 (CHEMBL3827264). IC50 > 1.25E+3 nM for inhibition of diapophytoene desaturase in Staphylococcus aureus Newman. Accessed 2026. View Source
